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molecular formula C6H6ClNOS B1593069 2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole CAS No. 259810-13-4

2-Chloro-6,7-dihydro-4H-pyrano[4,3-D]thiazole

Cat. No. B1593069
M. Wt: 175.64 g/mol
InChI Key: BTSMTJZXDAFYOI-UHFFFAOYSA-N
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Patent
US07192968B2

Procedure details

2-Chloro-6,7-dihydro-4H-pyrano[4,3-d]thiazole (1.78 g) was dissolved in methanol (30 ml), and to the solution 10% palladium on carbon (300 mg) and sodium acetate (830 mg) were added. The mixture was stirred for 5 days in a hydrogen stream of 5 atm. After the catalyst was separated by filtration, the filtrate was concentrated, and the residue was subjected to column chromatography on silica gel (hexane:ethyl acetate=2:1) to obtain 6,7-dihydro-4H-pyrano[4,3-d]thiazole (1.14 g) as a colorless oil.
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
830 mg
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][C:4]2[CH2:10][O:9][CH2:8][CH2:7][C:5]=2[N:6]=1.C([O-])(=O)C.[Na+].[H][H]>CO.[Pd]>[N:6]1[C:5]2[CH2:7][CH2:8][O:9][CH2:10][C:4]=2[S:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.78 g
Type
reactant
Smiles
ClC=1SC2=C(N1)CCOC2
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
830 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the catalyst was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
N1=CSC2=C1CCOC2
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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